molecular formula C8H10BrN5O B13998172 1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol CAS No. 72220-14-5

1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol

Cat. No.: B13998172
CAS No.: 72220-14-5
M. Wt: 272.10 g/mol
InChI Key: OLHHXNPUJNEDGE-UHFFFAOYSA-N
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Description

1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol is a compound that features a purine base (adenine) attached to a bromopropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol typically involves the reaction of adenine with 3-bromopropanol under specific conditions. One common method is the condensation reaction where adenine is reacted with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.

    Cyclization Reactions: The compound can participate in cyclization reactions to form cyclic nucleoside analogues.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at moderate temperatures.

    Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-(6-Aminopurin-9-yl)-3-azidopropan-2-ol, while oxidation with PCC would produce 1-(6-Aminopurin-9-yl)-3-bromopropan-2-one.

Scientific Research Applications

1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol involves its interaction with biological molecules such as enzymes and nucleic acids. The bromopropanol moiety can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can alter their function. This compound can inhibit enzyme activity by binding to the active site or by causing conformational changes in the enzyme structure .

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.

    Tenofovir: An antiviral drug that contains a similar purine base and is used in the treatment of HIV.

    Adefovir: Another antiviral drug with a similar structure used in the treatment of hepatitis B.

Uniqueness

1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol is unique due to its bromopropanol moiety, which allows for a wide range of chemical modifications and applications. This structural feature makes it a versatile intermediate in the synthesis of various nucleoside analogues and other biologically active compounds .

Properties

CAS No.

72220-14-5

Molecular Formula

C8H10BrN5O

Molecular Weight

272.10 g/mol

IUPAC Name

1-(6-aminopurin-9-yl)-3-bromopropan-2-ol

InChI

InChI=1S/C8H10BrN5O/c9-1-5(15)2-14-4-13-6-7(10)11-3-12-8(6)14/h3-5,15H,1-2H2,(H2,10,11,12)

InChI Key

OLHHXNPUJNEDGE-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(CBr)O)N

Origin of Product

United States

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